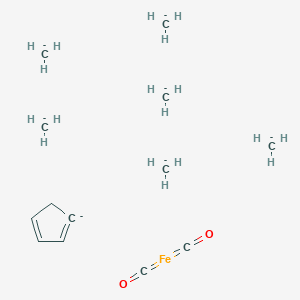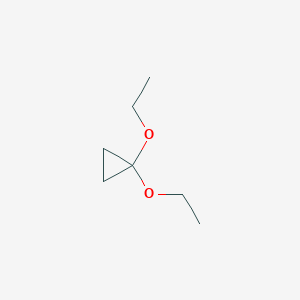![molecular formula C12H15NSSi B14655777 Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]- CAS No. 51459-67-7](/img/structure/B14655777.png)
Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]- is an organic compound that features a pyridine ring substituted with a 2-thienyl group, which in turn is substituted with a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]- typically involves the reaction of pyridine with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl ether intermediate, which is then converted to the desired product under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like trimethylsilyl chloride and bases such as pyridine or triethylamine are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]- has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]- involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, influencing the reactivity and stability of the compound. The pyridine and thienyl rings contribute to the compound’s overall electronic properties, affecting its behavior in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trimethylsilyl)pyridine
- 2,4,6-Collidine
- Vinyltrimethoxysilane
- 4-Methylpyridine
- Trimethylsilylacetylene
- 2,6-Lutidine
- 2,3,5-Collidine
Uniqueness
Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]- is unique due to the presence of both a pyridine ring and a thienyl ring, along with the trimethylsilyl group. This combination of structural features imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
51459-67-7 |
|---|---|
Molekularformel |
C12H15NSSi |
Molekulargewicht |
233.41 g/mol |
IUPAC-Name |
trimethyl-(5-pyridin-2-ylthiophen-2-yl)silane |
InChI |
InChI=1S/C12H15NSSi/c1-15(2,3)12-8-7-11(14-12)10-6-4-5-9-13-10/h4-9H,1-3H3 |
InChI-Schlüssel |
ODBVOPDAZCWKJP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=C(S1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



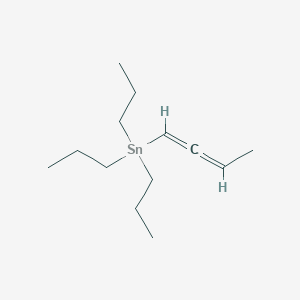
![1-(3,4-Dichlorophenyl)-2-[4-[3-(diethylaminomethyl)anilino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14655722.png)
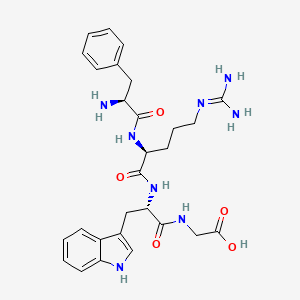

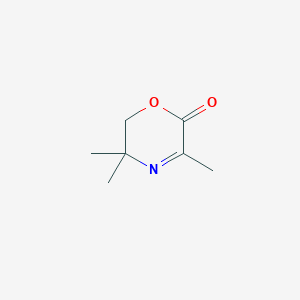


![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium](/img/structure/B14655750.png)
![9-Chlorobenzo[h]isoquinoline](/img/structure/B14655752.png)


